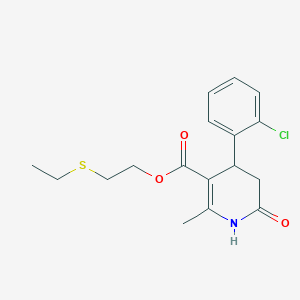![molecular formula C18H19FN2O B5599647 11-(2-fluorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5599647.png)
11-(2-fluorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds, such as derivatives of diazatricyclo tridecane, involves complex organic reactions, including asymmetric synthesis and one-pot synthesis methods. For instance, Dixon et al. (2006) describe the synthesis of a sparteine surrogate, highlighting the use of organolithium reagents and asymmetric synthesis techniques, which could be applicable to the synthesis of our target molecule (Dixon, McGrath, & O’Brien, 2006). Another relevant method is the Mannich-type one-pot synthesis described by Dotsenko et al. (2007), which could offer a streamlined approach to synthesizing complex diazatricyclo derivatives (Dotsenko, Krivokolysko, Chernega, & Litvinov, 2007).
Molecular Structure Analysis
The molecular structure of similar tricyclic compounds has been elucidated using X-ray diffraction analysis, providing detailed insights into their geometric configuration. For example, the structure of 5,11-dibenzyl derivatives was determined by X-ray analysis, shedding light on the arrangement and orientation of functional groups within the tricyclic framework (Dotsenko et al., 2007).
Chemical Reactions and Properties
The chemical reactivity of diazatricyclo derivatives often involves interactions with organometallic reagents and the formation of complexes. Yin et al. (2004) describe the synthesis and characterization of tri(o-fluorobenzyl)tin esters, which involve reactions pertinent to the fluorobenzyl group present in our target molecule (Yin, Wang, Ma, & Wang, 2004). Such reactions are critical for understanding the chemical properties and potential reactivity of the molecule .
Physical Properties Analysis
The physical properties of similar compounds, such as solubility, melting points, and crystalline structure, can be inferred from studies on closely related chemicals. The purification and crystalline structure analysis through X-ray crystallography offer insights into the physical characteristics of these molecules (Gassman, Korn, Bailey, Johnson, Finer, & Clardy, 1979).
Chemical Properties Analysis
Chemical properties, including reactivity, stability under various conditions, and interactions with other chemicals, are crucial for understanding the compound's behavior in different environments. The environmental benign synthesis of tricyclic compounds from renewable sources, as described by an unnamed author (2013), provides insight into the green chemistry approaches applicable to our compound of interest, emphasizing the importance of environmentally friendly chemical synthesis methods (Author, 2013).
Propiedades
IUPAC Name |
11-[(2-fluorophenyl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O/c19-16-5-2-1-4-14(16)11-20-9-13-8-15(12-20)17-6-3-7-18(22)21(17)10-13/h1-7,13,15H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDKUIJZUVMRDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-fluorobenzyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

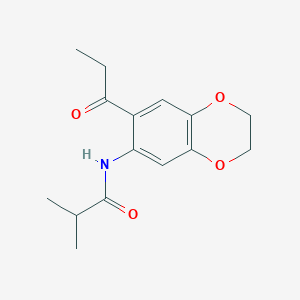
![N-[(3S*,4R*)-1-(5-acetyl-2-pyridinyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5599576.png)
![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-azepanamine dihydrochloride](/img/structure/B5599587.png)
![2-[5-(1-acetyl-3-piperidinyl)-1,2,4-oxadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B5599601.png)
![5-{[1-(cyclobutylcarbonyl)-4-piperidinyl]carbonyl}-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B5599608.png)
![N,N-diethyl-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide](/img/structure/B5599609.png)
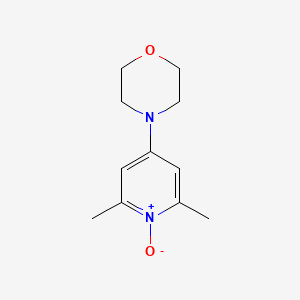
![N-[3-(1H-imidazol-1-yl)butyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5599623.png)
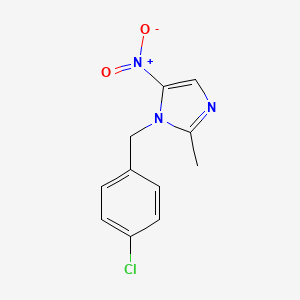
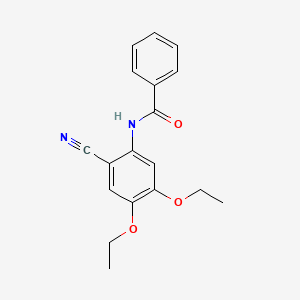
![N-[3-(2-chlorophenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5599657.png)
![3-(1-methylbutyl)-8-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5599663.png)
![ethyl {5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetate](/img/structure/B5599667.png)
